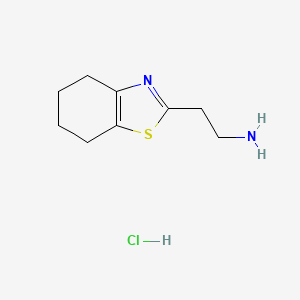

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride

Description

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine hydrochloride is a bicyclic amine derivative characterized by a partially saturated benzothiazole ring system. The compound’s molecular formula is C₉H₁₅ClN₂S, with a molecular weight of 230.75 g/mol (dihydrochloride form: C₉H₁₆Cl₂N₂S, 255.21 g/mol) .

This compound is cataloged as a chemical building block, suggesting applications in medicinal chemistry for synthesizing larger molecules or probing biological targets .

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIUWHGNCPFHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-34-4 | |

| Record name | 2-Benzothiazoleethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting compound is then reacted with ethylene diamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation techniques to shorten reaction times and increase yields . This method is advantageous as it provides a more efficient and scalable approach to synthesis compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The 5-CF₃ group in the benzothiazole analog introduces strong electron-withdrawing effects, which may modulate receptor binding or metabolic stability .

- Amine Chain Modifications : Methylation of the amine (e.g., N-methyl in ) reduces hydrogen-bonding capacity, impacting interactions with biological targets.

Target Compound vs. Indole Derivatives (Compounds 1–3, )

Indole-based ethanamine hydrochlorides, such as tryptamine hydrochloride, exhibit antiplasmodial activity and bind HSP90 via hydrogen bonds to GLU527 and TYR604 . While the target compound lacks an indole ring, its primary amine and benzothiazole core may enable similar interactions with proteins or enzymes. The tetrahydrobenzothiazole’s partial saturation could reduce steric hindrance, allowing deeper binding pocket penetration.

Comparison with Fluorescent Probes

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride is used in fluorescent probes for biomolecular imaging . The benzoxazole core’s planar structure and halogen substitution enhance fluorescence quantum yield, whereas the target compound’s tetrahydrobenzothiazole may limit conjugation, reducing optical utility.

Pharmaceutical Impurities and Analogs

Compounds like 5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 68559-48-8) are impurities in clopidogrel synthesis . These analogs share tetrahydro-heterocyclic cores but differ in ring systems (thienopyridine vs. benzothiazole), influencing their metabolic pathways and toxicity profiles.

Biological Activity

2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3S·HCl

- Molecular Weight : 169.25 g/mol

- CAS Number : 106092-09-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that it may act as an antagonist at certain neurotransmitter receptors and exhibit effects on cellular signaling pathways.

Neuropharmacological Effects

Research has shown that compounds similar to 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine can influence dopaminergic pathways. For example:

- Antiparkinsonian Activity : Related compounds have been studied for their potential use as antiparkinson agents due to their ability to modulate dopamine levels in the brain .

Antitumor Activity

A series of studies have explored the antitumor properties of benzothiazole derivatives. Notably:

- Selectivity Against Aneuploid Cells : Compounds structurally related to 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine have demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. This selectivity suggests a potential for these compounds in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole derivatives often depends on specific structural features:

- Hydroxymethyl Group : The presence of a hydroxymethyl group at the 2-position on the phenyl ring has been associated with enhanced potency and selectivity against tumor cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antitumor Agents :

- Neuroprotective Effects :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with sulfur-containing reagents under controlled temperature and pH. For example, benzothiazole derivatives can be synthesized via condensation reactions between 2-aminothiophenol derivatives and ketones or aldehydes, followed by hydrochlorination . Purification via recrystallization or column chromatography is critical, with purity validated by HPLC (>95%) and structural confirmation via H/C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, chloroform/methanol mixtures) for purity assessment .

- Spectroscopy : H NMR (DMSO-d6) to confirm proton environments, C NMR for carbon backbone, and FT-IR for functional groups (e.g., NH stretching at ~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 229.08) .

Q. What safety protocols are essential when handling this compound given its potential hazards?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC values in kinase inhibition assays may arise from differences in ATP concentrations .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify outliers and validate trends .

- Dose-Response Curves : Use nonlinear regression models to assess potency and efficacy thresholds .

Q. What advanced computational methods can predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradability and bioaccumulation using software like EPI Suite, incorporating logP (partition coefficient) and molecular connectivity indices .

- Molecular Dynamics Simulations : Study hydrolysis pathways in aqueous environments (e.g., pH-dependent degradation of the benzothiazole ring) .

- LC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil leachates) .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C, 75% RH) for 4 weeks and monitor degradation via UPLC-PDA. Adjust buffer systems (e.g., citrate buffer at pH 5.0) to enhance shelf life .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store under nitrogen atmosphere to prevent oxidation .

- Excipient Screening : Co-formulate with stabilizers (e.g., trehalose) to mitigate aggregation in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.